

Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-(5-isoxazolyl)phenol**

Cat. No.: **B1331668**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **4-Bromo-2-(5-isoxazolyl)phenol**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted isoxazole ring. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2-(5-isoxazolyl)phenol**. These predictions are derived from established principles of spectroscopy and by analogy with structurally related compounds.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~10.5 - 11.5	br s	1H	Phenolic -OH	Chemical shift is concentration-dependent and the peak may be broad.
~8.6	d	1H	Isoxazole H-3	Doublet, coupled to H-4.
~7.8	d	1H	Aromatic H-3	Doublet, coupled to H-5.
~7.6	dd	1H	Aromatic H-5	Doublet of doublets, coupled to H-3 and H-6.
~7.1	d	1H	Aromatic H-6	Doublet, coupled to H-5.
~7.0	d	1H	Isoxazole H-4	Doublet, coupled to H-3.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment	Notes
~170	Isoxazole C-5	
~155	Aromatic C-1 (C-OH)	
~150	Isoxazole C-3	
~135	Aromatic C-5	
~132	Aromatic C-3	
~125	Aromatic C-2 (C-isoxazolyl)	
~120	Aromatic C-6	
~115	Aromatic C-4 (C-Br)	
~100	Isoxazole C-4	

Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

Wavenumber (cm^{-1})	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic)
3150 - 3000	Medium	Aromatic and Isoxazole C-H stretch
1620 - 1580	Medium	C=N stretch (isoxazole)
1600 - 1450	Medium to Strong	Aromatic C=C stretch
1450 - 1350	Medium	C-H bend
1300 - 1200	Strong	C-O stretch (phenol)
1100 - 1000	Medium	C-Br stretch
950 - 850	Medium	Isoxazole ring vibrations
850 - 750	Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
241/239	High	[M] ⁺ (Molecular ion)
212/210	Medium	[M - CHO] ⁺
184/182	Medium	[M - C ₂ H ₂ O] ⁺
156/154	Medium	[C ₆ H ₃ BrO] ⁺
133	Medium	[M - Br - CO] ⁺
104	Medium	[C ₇ H ₄ O] ⁺
79/81	High	[Br] ⁺
75	Medium	[C ₆ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for obtaining high-quality spectral data for **4-Bromo-2-(5-isoxazolyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-(5-isoxazolyl)phenol** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

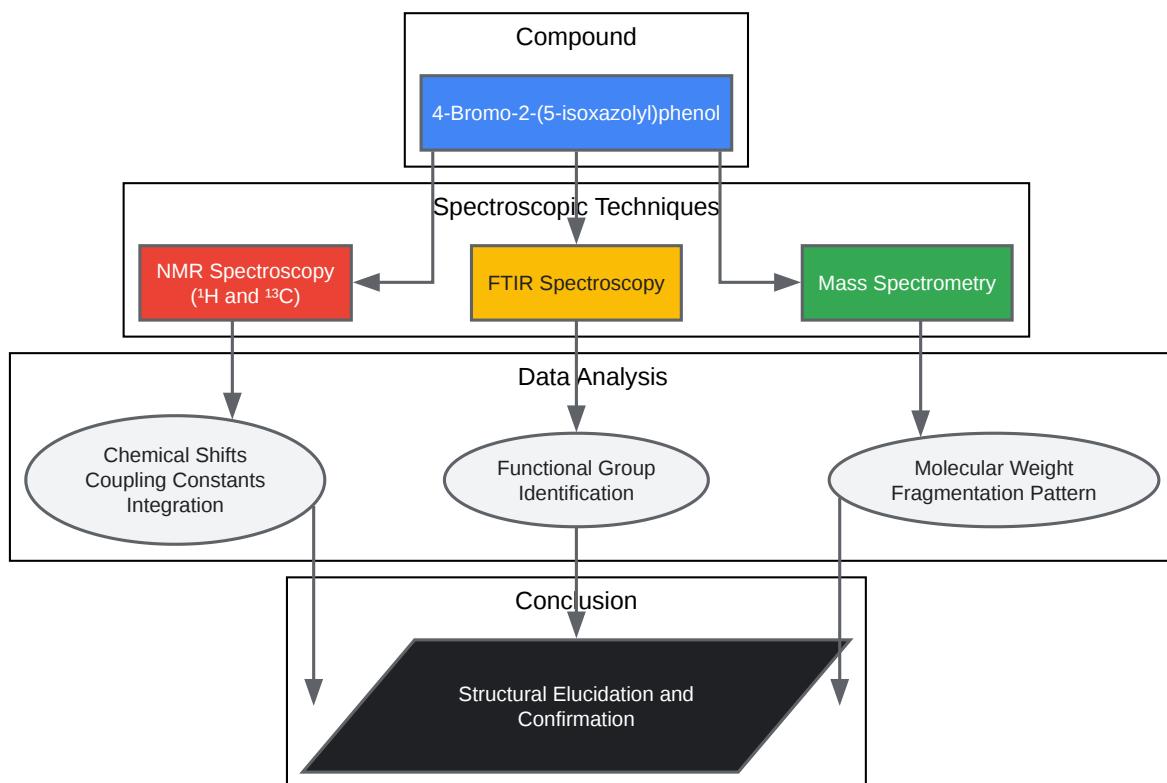
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Bromo-2-(5-isoxazolyl)phenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.
- Data Acquisition:
 - Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - In EI mode, use a standard electron energy of 70 eV to induce fragmentation.
 - The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Bromo-2-(5-isoxazolyl)phenol**.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **4-Bromo-2-(5-isoxazolyl)phenol**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331668#spectral-data-for-4-bromo-2-5-isoxazolyl-phenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com